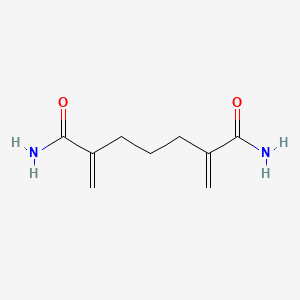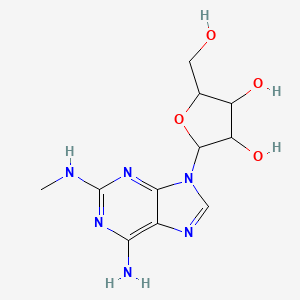
1,1-Dibromo-2,2-dimethyl-3-(propan-2-ylidene)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-2,2-dimethyl-3-(propan-2-ylidene)cyclopropane is a halogenated cyclopropane derivative. This compound is characterized by its unique structure, which includes a cyclopropane ring substituted with bromine atoms and a propan-2-ylidene group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1,1-Dibromo-2,2-dimethyl-3-(propan-2-ylidene)cyclopropane can be achieved through several methods:
Analyse Chemischer Reaktionen
1,1-Dibromo-2,2-dimethyl-3-(propan-2-ylidene)cyclopropane undergoes various chemical reactions:
Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form different cyclopropane derivatives.
Oxidation Reactions: Oxidizing agents can convert the compound into various oxidized products.
Common reagents used in these reactions include nucleophiles for substitution, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-2,2-dimethyl-3-(propan-2-ylidene)cyclopropane is used in several scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Pharmaceutical Research: It is investigated for its potential use in drug development and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-2,2-dimethyl-3-(propan-2-ylidene)cyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of bromine atoms. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1,1-Dibromo-2,2-dimethyl-3-(propan-2-ylidene)cyclopropane can be compared with other halogenated cyclopropane derivatives:
1,1-Dibromo-2,2-diethyl-3,3-dimethylcyclopropane: This compound has similar reactivity but different substituents, leading to variations in its chemical behavior.
1,3-Dibromo-2,2-dimethylpropane: Another similar compound with different bromine positions, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
1123-47-3 |
|---|---|
Molekularformel |
C8H12Br2 |
Molekulargewicht |
267.99 g/mol |
IUPAC-Name |
1,1-dibromo-2,2-dimethyl-3-propan-2-ylidenecyclopropane |
InChI |
InChI=1S/C8H12Br2/c1-5(2)6-7(3,4)8(6,9)10/h1-4H3 |
InChI-Schlüssel |
SIKJYNDJPOBQOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1C(C1(Br)Br)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


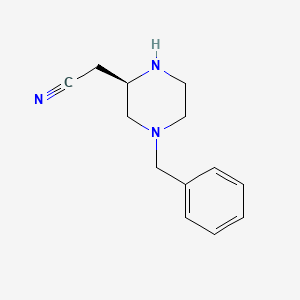

![1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene](/img/structure/B14002582.png)


![2,4-Di-tert-butyl-6-[ethoxy(4-methoxyphenyl)methyl]phenol](/img/structure/B14002604.png)
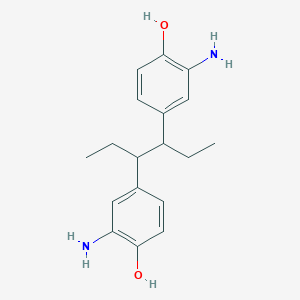
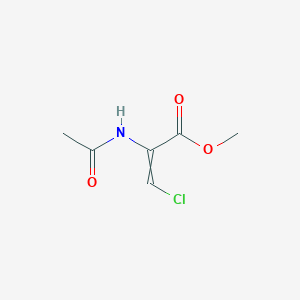
![1-[Phenyl(sulfinyl)methyl]-2,3-dihydroindole](/img/structure/B14002629.png)
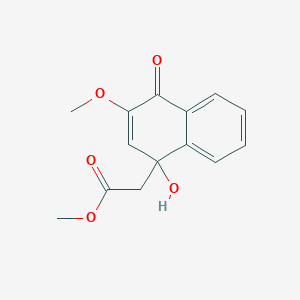
![3-(4-Phenoxyphenyl)-7-(pyridin-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14002639.png)

